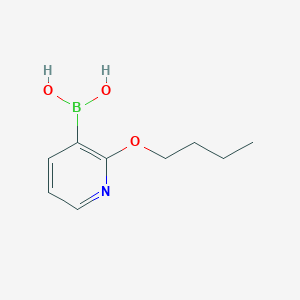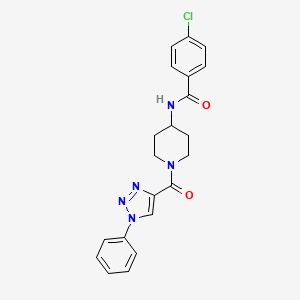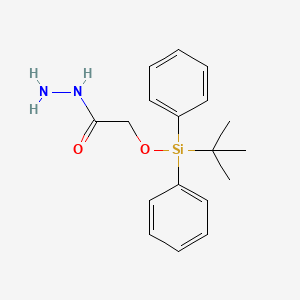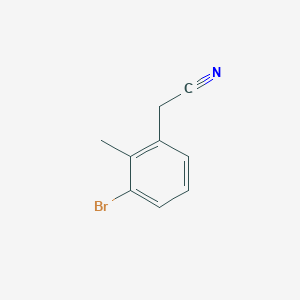
2-Butoxypyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxypyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO3 . It has a molecular weight of 195.03 and is commonly used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives, including 2-Butoxypyridine-3-boronic acid, has been performed on a nanomole scale with high success rates . This synthesis was based on multiple chemistries and building blocks using acoustic dispensing technology .Molecular Structure Analysis
The InChI code for 2-Butoxypyridine-3-boronic acid is 1S/C9H14BNO3/c1-2-3-7-14-9-8 (10 (12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-Butoxypyridine-3-boronic acid, have been found to exhibit robust anti-cancer properties in vitro and in vivo . They have been used in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
2-Butoxypyridine-3-boronic acid is typically stored in a freezer .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 2-Butoxypyridine-3-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . They can be used to label biological molecules for detection or tracking purposes .
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins or manipulate their functions .
Separation Technologies
Boronic acids, including 2-Butoxypyridine-3-boronic acid, can be used in separation technologies . Their ability to bind to certain molecules can be exploited to separate these molecules from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They can be used to design and synthesize new drugs .
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds including 2-Butoxypyridine-3-boronic acid, are used in cross-coupling reactions . These reactions are important in the synthesis of many organic compounds .
Catalysis
Borinic acids can also be used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of these reactions .
Material Science
Borinic acids are used in material science, including the development of polymer or optoelectronics materials . They can be used to modify the properties of these materials .
Wirkmechanismus
While the specific mechanism of action for 2-Butoxypyridine-3-boronic acid is not mentioned in the retrieved papers, boronic acids in general are known to form stable transition complexes with sugars and amino acids . This property leads to their utility in various sensing applications and their investigation as reversible covalent inhibitors .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 2-Butoxypyridine-3-boronic acid, are increasingly being seen in approved drugs . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for boronic acids in medicinal chemistry, potentially leading to the development of new drugs .
Eigenschaften
IUPAC Name |
(2-butoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6,12-13H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRJMXGAUGFKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxypyridine-3-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)



![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)






![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)